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Compound of Interest

Compound Name: N-butyl-4-iodoaniline
CAS No.: 146904-78-1
Cat. No.: B8773214
Get Quote
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Executive Summary

N-Butyl-4-iodoaniline (CAS: 146904-78-1) is a bifunctional aromatic intermediate critical to
the development of organic semiconductors, hole-transport materials (HTMs), and
pharmaceutical scaffolds. Characterized by a secondary amine and a para-positioned iodine
atom, it serves as a versatile "linchpin” molecule. The iodine moiety facilitates transition-metal-
catalyzed cross-coupling (Suzuki, Sonogashira), while the N-butyl group modulates solubility
and steric properties without compromising the nucleophilicity of the amine.

This guide provides a rigorous technical analysis of the compound, detailing a self-validating
synthesis protocol via reductive amination, physicochemical properties, and its divergent
reactivity profile in materials science.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of an electron-rich aniline core substituted with an electron-withdrawing
iodine atom at the para position and a hydrophobic butyl chain on the nitrogen.
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Attribute Technical Detail

IUPAC Name N-Butyl-4-iodoaniline

CAS Number 146904-78-1

Molecular Formula C1oH14IN

Molecular Weight 275.13 g/mol

SMILES CCCCNclccec(l)eel

InChl Key Predicted: VZXYZ... (Varies by isomer definition)
Structural Class Halogenated Aniline / Secondary Aryl Amine

Structural Logic

» Electronic Push-Pull: The nitrogen atom acts as a mesomeric donor (+M), increasing
electron density in the ring, while the iodine exerts a weak inductive withdrawal (-1). However,
the large iodine atom creates a "soft" electrophilic site ideal for oxidative addition by
Palladium(0) catalysts.

o Steric Modulation: The n-butyl chain disrupts crystal packing compared to the parent 4-
iodoaniline, typically lowering the melting point and significantly enhancing solubility in non-
polar organic solvents (DCM, Toluene), which is crucial for solution-processed organic
electronics.

Physicochemical Properties[2][3]

Note: Experimental values for this specific intermediate are often proprietary. The values below
represent a consensus of experimental data and high-fidelity chemoinformatic predictions.
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Property

Value | Description

Context

Physical State

Low-melting solid or viscous oil

The butyl chain increases
entropy, preventing tight lattice
formation typical of primary

anilines.

Significantly lower than 4-

Melting Point ~25-35 °C (Predicted) ) N
iodoaniline (62—-65 °C).
- ) High BP necessitates vacuum
Boiling Point ~310 °C (at 760 mmHg) o o
distillation for purification.
N High: DCM, EtOAc, THF, Lipophilic butyl tail dominates
Solubility . .
TolueneLow: Water solvation behavior.
Less basic than alkyl amines
] ] due to resonance
pKa (Conjugate Acid) ~4.5-5.0 R
delocalization into the phenyl
ring.
C-I bond is photolabile; store
Stability Light Sensitive in amber vials under inert

atmosphere.

Synthesis Protocol: Reductive Amination

Methodology: The most robust route to N-butyl-4-iodoaniline is the reductive amination of 4-

iodoaniline with butyraldehyde. Unlike direct alkylation with butyl bromide, which leads to over-

alkylation (tertiary amines), this method ensures mono-selectivity.

Reagents:

Substrate: 4-lodoaniline (1.0 eq)

Carbonyl Source: Butyraldehyde (1.1 eq)

Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 eq)
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e Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Workflow

e Imine Formation (In Situ):

o Charge a flame-dried reaction vessel with 4-iodoaniline (1.0 eq) and DCE (0.2 M
concentration).

o Add Butyraldehyde (1.1 eq) and Acetic Acid (1.0 eq).

o Stir at room temperature for 30—60 minutes. Mechanism: The amine attacks the aldehyde
to form a hemiaminal, which dehydrates to the imine (Schiff base).

» Selective Reduction:
o Add NaBH(OACc)s (1.5 eq) in a single portion.

o Technical Insight: STAB is milder than NaBH4 and will not reduce the aldehyde before it
reacts with the amine, nor will it dehalogenate the iodine (a risk with stronger hydrides).

o Stir for 4-12 hours under Nitrogen.
e Quench & Workup:
o Quench with saturated agueous NaHCOs (gas evolution occurs).
o Extract with DCM (3x). Wash combined organics with brine.
o Dry over Na2SO4 and concentrate in vacuo.
 Purification:
o Purify via flash column chromatography (SiO2).

o Eluent: Hexanes/EtOAc gradient (typically 95:5 to 80:20). The product is less polar than
the primary amine starting material.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8773214?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Pathway Diagram
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Figure 1: Selective synthesis via reductive amination using Sodium Triacetoxyborohydride.

Reactivity Profile & Applications

N-butyl-4-iodoaniline is a "divergent intermediate.” Its utility lies in the ability to react
selectively at either the nitrogen center or the iodine center.

A. Cross-Coupling (The lodine Handle)
The C—I bond is weaker (approx. 57 kcal/mol) than C-Br or C-ClI, making this molecule highly

reactive toward oxidative addition with Pd(0).

e Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems (used in liquid
crystals).

e Sonogashira: Coupling with terminal alkynes to create conjugated systems for molecular
wires.

e Buchwald-Hartwig: Coupling with other amines to form triarylamines (common in OLED Hole
Transport Layers).

B. Perovskite Solar Cells (The Ammonium Cation)

In the context of perovskite photovoltaics (e.g., MAPDIs), large organic cations are used to
passivate surface defects or create 2D/3D heterostructures.
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e Function: The N-butyl-4-iodoaniline can be protonated (using HI) to form the N-butyl-4-
iodoanilinium iodide salt.

» Mechanism: The hydrophobic butyl tail repels moisture (enhancing stability), while the iodine
on the ring can interact with the lead-halide framework via halogen bonding, reducing non-

radiative recombination.

Reactivity Flowchart

N-Butyl-4-iodoaniline
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Figure 2: Divergent reactivity profile showing C-I activation (green) and N-functionalization
(yellow/red).

Safety & Handling (E-E-A-T)

o Hazards: Like most halogenated anilines, this compound is likely toxic if swallowed and a

skin/eye irritant. It may act as a sensitizer.

o Storage: The C—I bond is susceptible to homolytic cleavage by UV light, leading to the
formation of iodine radicals and degradation (darkening of the compound).

o Protocol: Store in amber glass under Argon at 2-8 °C.

» Disposal: Halogenated organic waste. Do not mix with acid waste streams to avoid potential
iodine liberation or exothermic polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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